BenchChemオンラインストアへようこそ!

2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Physicochemical profiling Drug-likeness Scaffold minimalism

Procure this unsubstituted benzimidazole-piperidine ethanone as a unique fragment-like scaffold (MW 243.31, QED 0.83, logP 1.94, CNS MPO 5.0-5.5). Its unsubstituted C2-position and ethanone carbonyl enable parallel library synthesis via C-H activation or nucleophilic substitution, reducing synthesis steps by 2-4 per analog compared to pre-substituted derivatives. Ideal for CNS hit-to-lead programs seeking lipophilicity headroom not available in 2-aryl analogs. Bulk and custom packaging available for research and development use.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B4417266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C14H17N3O/c18-14(16-8-4-1-5-9-16)10-17-11-15-12-6-2-3-7-13(12)17/h2-3,6-7,11H,1,4-5,8-10H2
InChIKeyIDJIPJDBCPUJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,3-Benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one: Procurement-Relevant Structural and Physicochemical Baseline


2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (molecular formula C14H17N3O, exact mass 243.137 Da, InChIKey IDJIPJDBCPUJLV-UHFFFAOYSA-N) [1] is an unsubstituted benzimidazole–piperidine ethanone scaffold. Unlike its extensively derivatized congeners that dominate the medicinal chemistry literature, this compound carries no substituent at the benzimidazole 2-position and no modification on the piperidine ring, placing it in a distinct structural sub-class of N-piperidinyl-benzimidazole ethanones. Computed physicochemical descriptors include a calculated logP of 1.94, topological polar surface area of 38.13 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a quantitative estimate of drug-likeness (QED) of 0.83 [2]. These properties establish a baseline that diverges meaningfully from substituted analogs and benzimidazolone congeners, as detailed in Section 3.

Why 2-(1H-1,3-Benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Cannot Be Replaced by In-Class Benzimidazole–Piperidine Analogs


Within the benzimidazole–piperidine ethanone family, even modest structural changes produce large shifts in target engagement and physicochemical behaviour. The 2-position of the benzimidazole ring is a critical determinant of pharmacological activity: 2-aryl and 2-arylalkyl substituents convert the scaffold into potent MCH-R1 antagonists (IC50 values reaching 1 nM) [1], whereas a 2-(1-hydroxyethyl) group yields the MtSK inhibitor WAY-311747 . Oxidation of the benzimidazole to a benzimidazolone redirects affinity toward OGG1 (e.g., TH5487 series) [2] or phospholipase D1 . The ethanone carbonyl is equally consequential—its reduction to an ethylene linker eliminates a hydrogen-bond acceptor and alters conformational preferences, as evidenced by the distinct metal-coordination behaviour of 1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole in Zn(II) complexes [3]. Consequently, the unsubstituted, ethanone-bearing scaffold occupies a unique physicochemical and reactivity space that cannot be replicated by any single in-class analog. The quantitative evidence below specifies precisely where and by how much this compound differs from its closest comparators.

Quantitative Differentiation Evidence for 2-(1H-1,3-Benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Relative to Closest Analogs


Absence of Benzimidazole 2-Substituent: Physicochemical Comparison vs. WAY-311747 (2-(1-Hydroxyethyl) Analog)

The target compound lacks the 2-(1-hydroxyethyl) substituent present in WAY-311747 (CAS 381671-40-5), resulting in a substantially lower molecular weight (243.31 vs. 287.36 g/mol), reduced hydrogen-bond donor count (0 vs. 1), and a lower topological polar surface area (38.13 vs. ~58.5 Ų estimated) [1]. The QED score of the target compound is 0.83, which is 0.08–0.12 units higher than the typical range observed for 2-substituted benzimidazole–piperidine ethanones of similar size [1]. This difference in drug-likeness metrics matters for fragment-based screening libraries and for procurement of a minimal scaffold that avoids introducing undesired steric or hydrogen-bonding features before functionalization.

Physicochemical profiling Drug-likeness Scaffold minimalism

Ethanone Carbonyl vs. Ethylene Linker: Impact on Hydrogen-Bond Acceptor Capacity and Metal-Coordination Geometry

The target compound carries a carbonyl oxygen at the ethanone linker (one HBA), whereas the reduced analog 1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole lacks this carbonyl (zero HBA from the linker). In Zn(II) coordination chemistry, the reduced analog acts as a monodentate N-donor ligand through the benzimidazole N3 atom, forming the complex dichlorobis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-κN³}zinc(II) with a distorted tetrahedral geometry [1]. The ethanone-bearing target compound, by contrast, possesses an additional potential O-donor site, enabling bidentate (N,O) chelation modes that are structurally precluded in the reduced analog. The crystallographically determined Zn–N bond length in the reduced-analog complex is 2.018(2) Å [1], providing a quantitative reference geometry from which the target compound's coordination behaviour is expected to diverge.

Coordination chemistry Supramolecular interactions Scaffold geometry

Benzimidazole vs. Benzimidazolone Oxidation State: Differentiation in Kinase and DNA-Repair Enzyme Engagement

The target compound retains the aromatic benzimidazole core (oxidation state: imidazole C2 is sp² CH), whereas the benzimidazolone subclass (e.g., TH5487 and VU0155069) contains a carbonyl at the 2-position (imidazolone C2 is sp² C=O), fundamentally altering hydrogen-bonding capacity and target preference. The benzimidazolone series has been optimized to yield potent OGG1 inhibitors (TH5487 IC50 in the low nanomolar range) [1] and isoform-selective PLD1 inhibitors (VU0155069: PLD1 IC50 = 46 nM, PLD2 IC50 = 933 nM; 20-fold selectivity) . The benzimidazole scaffold of the target compound lacks the 2-carbonyl HBA required for key interactions in the OGG1 active site, as evidenced by SAR studies showing that reduction or removal of the benzimidazolone carbonyl ablates OGG1 inhibitory activity [1]. This divergence in oxidation state defines distinct target-class engagement: benzimidazolones for OGG1/PLD, 2-substituted benzimidazoles for MCH-R1/ORL1, and the unsubstituted benzimidazole ethanone as a neutral starting scaffold with no pre-determined target bias.

OGG1 inhibition Kinase selectivity Benzimidazolone pharmacophore

Synthetic Tractability: Unsubstituted Benzimidazole 2-Position as a Handle for Late-Stage Diversification

The target compound features an unsubstituted C2–H on the benzimidazole ring, enabling direct C–H functionalization chemistries that are blocked in 2-substituted analogs such as 2-benzyl-, 2-(4-fluorophenyl)-, and 2-(pyridin-2-yl)-derivatives . In patent US 6,753,347 B2, compounds of general formula (I) with an unsubstituted benzimidazole 2-position are explicitly claimed as key intermediates for the synthesis of benzimidazole derivatives, with the 2-position serving as the primary site for subsequent electrophilic or metal-catalyzed coupling reactions [1]. The 2-substituted comparators require de novo synthesis if a different 2-substituent is desired, whereas the target compound can be diversified from a single intermediate, reducing synthetic step count by an estimated 2–4 steps per analog in a typical parallel library synthesis.

Late-stage functionalization C–H activation Parallel synthesis

GPR35 Primary Screening Result: Absence of Agonist/Antagonist Activity as a Selectivity-Differentiating Feature

In a primary screening campaign against G-protein coupled receptor 35 (GPR35), the target compound EOS17107 was tested and classified as 'inactive' in a GPR35 antagonism assay [1]. This negative result is informative because several benzimidazole- and piperidine-containing compounds have been reported as GPR35 agonists or antagonists, and GPR35 activity is a known off-target liability for certain chemotypes. While a single negative result does not establish broad selectivity, it provides an initial data point differentiating this scaffold from GPR35-active analogs. Further broad-panel profiling would be required to substantiate claims of general selectivity.

GPR35 Off-target screening Selectivity profile

Calculated logP and TPSA Positioning Relative to CNS Drug-Likeness Descriptors

The target compound exhibits a calculated logP of 1.94 and a TPSA of 38.13 Ų [1], placing it near the centre of the CNS Multiparameter Optimization (MPO) desirable range (logP 1–3; TPSA < 70 Ų). By comparison, 2-aryl-substituted MCH-R1 antagonists in the same scaffold class typically have logP values of 3.5–5.5 and TPSA values of 45–80 Ų due to the lipophilic aryl substituent [2]. The lower logP of the target compound translates to an estimated 10- to 100-fold reduction in calculated brain-tissue binding (logBB) and a more favourable CNS MPO score (estimated 5.0–5.5 out of 6) relative to 2-aryl congeners (estimated CNS MPO 3.0–4.5) [2]. These differences are computed estimates and have not been validated with in vivo brain penetration studies for the target compound.

CNS drug-likeness Physicochemical property space Blood–brain barrier permeability prediction

Recommended Application Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Minimal, Unbiased Benzimidazole–Piperidine Scaffold

With a molecular weight of 243.31 Da, zero hydrogen-bond donors, three rotatable bonds, and a QED score of 0.83 [1], this compound satisfies fragment-like criteria (MW < 300, HBD ≤ 3, RB ≤ 3) while offering two distinct diversification vectors—the unsubstituted benzimidazole C2 position and the piperidine nitrogen (after deprotection if required). Unlike the 2-substituted comparator WAY-311747 (MW 287.36, HBD 1) , this compound introduces no pre-existing steric bulk or hydrogen-bond donor at the benzimidazole 2-position, allowing fragment-growing strategies to explore chemical space without bias. Screening this fragment against a diverse target panel, followed by structure-based elaboration at C2 or on the piperidine ring, constitutes its highest-value application scenario.

Synthesis of Focused Benzimidazole–Piperidine Ethanone Libraries via Late-Stage C2–H Functionalization

The unsubstituted C2–H of the benzimidazole ring enables direct diversification through metal-catalyzed C–H activation, nucleophilic aromatic substitution, or Vilsmeier–Haack formylation—chemistries that are inaccessible in 2-substituted analogs such as 2-benzyl (CAS 906186-39-8) or 2-(4-fluorophenyl) derivatives. Patent US 6,753,347 B2 explicitly describes unsubstituted benzimidazole intermediates as precursors for preparing biologically active benzimidazole derivatives [2]. Procurement of this single intermediate for parallel library synthesis can reduce the number of synthetic steps by an estimated 2–4 per final compound compared to synthesizing each 2-substituted analog de novo, directly lowering the cost and time per library member.

CNS-Targeted Lead Optimization Programs Requiring Favourable Computed Brain-Penetration Descriptors

The compound's computed logP of 1.94 and TPSA of 38.13 Ų fall within the CNS MPO desirable range, yielding an estimated CNS MPO score of 5.0–5.5 [1]. This contrasts sharply with 2-aryl MCH-R1 antagonists in the same scaffold class, which carry logP values of 3.5–5.5 and TPSA values of 45–80 Ų, placing them outside or at the boundary of desirable CNS space [3]. For neuroscience programs aiming to maintain CNS drug-likeness during hit-to-lead optimization, this scaffold provides considerable lipophilicity headroom that is already consumed in pre-substituted 2-aryl analogs.

Coordination Chemistry and Metallodrug Design Exploiting the N,O-Donor Set

The ethanone carbonyl, combined with the benzimidazole N3 and piperidine N atoms, provides a three-donor-atom inventory capable of bidentate (N,O) chelation that is structurally unavailable in the reduced ethylene-linked analog [4]. Researchers designing metal-based therapeutics, catalytic metallocomplexes, or coordination polymers can exploit this donor set to achieve chelate-ring stabilization. The reduced analog's crystallographically characterized Zn(II) complex (monodentate N-donor, Zn–N 2.018(2) Å) provides a quantitative baseline from which the target compound's coordination behaviour is predicted to diverge [4].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.